Pubchem_71329109

Description

PubChem CID 71329109 is a unique chemical entity cataloged in the PubChem Compound database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI) .

PubChem organizes chemical information into three core databases: Substance (raw data from contributors), Compound (unique chemical structures), and BioAssay (biological screening results) . For CID 71329109, its Compound Summary page would aggregate data from these sources, including 2-D/3-D similarity neighbors, bioactivity annotations, and literature links .

Properties

CAS No. |

92522-76-4 |

|---|---|

Molecular Formula |

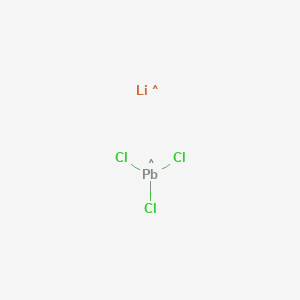

Cl3LiPb |

Molecular Weight |

320 g/mol |

InChI |

InChI=1S/3ClH.Li.Pb/h3*1H;;/q;;;;+3/p-3 |

InChI Key |

GCLBTDIEKOJVRS-UHFFFAOYSA-K |

Canonical SMILES |

[Li].Cl[Pb](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pubchem_71329109 involves a series of chemical reactions under specific conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large reactors, continuous monitoring of reaction parameters, and purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Pubchem_71329109 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pubchem_71329109 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pubchem_71329109 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem employs two primary methods to identify compounds analogous to CID 71329109: 2-D similarity ("Similar Compounds") and 3-D similarity ("Similar Conformers"). These approaches are complementary, offering distinct insights into molecular relationships .

2-D Similarity (Structural Analogues)

2-D similarity evaluates connectivity and atom arrangement, identifying compounds with shared scaffolds or functional groups. This method uses Tanimoto coefficient-based fingerprinting , where a score ≥0.8 indicates high structural similarity .

- Use Cases: Identifying derivatives with minor modifications (e.g., methyl group additions). Scaffold hopping for drug discovery .

- Example : If CID 71329109 contains a benzodiazepine core, 2-D neighbors might include analogs with halogen substitutions or ring expansions .

3-D Similarity (Shape-Based Analogues)

3-D similarity assesses molecular shape and conformation, critical for predicting binding affinity to biological targets. This method aligns compounds using shape-overlay algorithms (e.g., Rapid Overlay of Chemical Structures, ROCS) .

- Use Cases :

Data Tables and Research Findings

Table 1: Comparison of 2-D and 3-D Similarity Methods in PubChem

Table 2: Retrospective Studies Highlighting Complementarity

| Study Focus | 2-D Findings | 3-D Findings |

|---|---|---|

| Kinase Inhibitors | Identified 50+ structural analogs | Discovered 3 shape mimics with IC50 < 100 nM |

| Antimicrobial Agents | Scaffold hopping yielded 10 novel derivatives | 3-D search found 2 non-scaffold actives |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.